3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

solubility salt form bioavailability

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted 3-amino-2-oxindole (indolin‑2‑one) hydrochloride salt, belonging to the broader oxindole family of heterocycles. Its molecular formula is C₉H₁₁ClN₂O and its molecular weight is 198.65 g·mol⁻¹.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 1214090-45-5
Cat. No. B1520122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
CAS1214090-45-5
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(10)9(12)11-8(5)6;/h2-4,7H,10H2,1H3,(H,11,12);1H
InChIKeyBOABCGXXNTXFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS 1214090-45-5) – Structural & Physicochemical Baseline for Informed Procurement


3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted 3-amino-2-oxindole (indolin‑2‑one) hydrochloride salt, belonging to the broader oxindole family of heterocycles [1]. Its molecular formula is C₉H₁₁ClN₂O and its molecular weight is 198.65 g·mol⁻¹ . Commercially available batches typically range from 95 % to 98 % purity . The compound exhibits a computed topological polar surface area (TPSA) of 55.12 Ų and a predicted LogP of 1.37, with zero rotatable bonds . These physicochemical attributes position the compound as a compact, rigid scaffold for medicinal chemistry and chemical biology applications.

Why 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride Cannot Be Interchanged with Off‑the‑Shelf Oxindole Analogues


Oxindole derivatives are a privileged scaffold in drug discovery, yet their biological performance is exquisitely sensitive to substitution pattern and salt form [1]. The 7‑methyl group of the target compound alters lipophilicity and steric contour relative to the unsubstituted 3‑amino‑2‑oxindole (CAS 117069‑75‑7) [2], while the hydrochloride salt confers aqueous solubility that the free base (CAS 1103265‑45‑7) lacks [3]. Positional isomers such as 3‑amino‑5‑methyl‑2‑oxindole or 3‑amino‑7‑chloro‑2‑oxindole exhibit different hydrogen‑bond acceptor profiles, LogP values, and kinase selectivity fingerprints [1][4]. Substituting one oxindole for another without matching these physicochemical and structural parameters can lead to altered target engagement, solubility‑limited absorption, or incompatible handling requirements, ultimately compromising experimental reproducibility. The quantitative evidence below details the specific dimensions in which 3‑amino‑7‑methyl‑1,3‑dihydro‑2H‑indol‑2‑one hydrochloride diverges from its closest comparators.

Quantitative Differentiation Table: 3‑Amino‑7‑methyl‑1,3‑dihydro‑2H‑indol‑2‑one hydrochloride vs. Closest Analogs


Aqueous Solubility Differential: Hydrochloride Salt vs. Free Base

The hydrochloride salt of the target compound is freely soluble in water, while the corresponding free base (3‑amino‑7‑methyl‑1,3‑dihydro‑2H‑indol‑2‑one, CAS 1103265‑45‑7) is poorly water‑soluble, a property long established for oxindole‑based amines [1]. This solubility advantage directly impacts compound preparation for cell‑based assays and in vivo studies, where aqueous dosing vehicles are required.

solubility salt form bioavailability pre-formulation

Purity Level Comparison: 98 % (Leyan) vs. 95 % (abcr)

Two commercial suppliers currently offer the target compound with independently verified purity levels: Leyan (Shanghai HaoHong) lists a baseline purity of 98 % , while abcr GmbH supplies the compound at 95 % . The 3‑percentage‑point difference translates to a 60 % reduction in total impurities (2 % vs. 5 %) in the higher‑purity product. For research applications requiring precise stoichiometric control—such as kinase inhibition assays, cellular dose‑response studies, or synthetic transformations—the lower impurity burden can reduce confounding off‑target effects.

purity quality control batch consistency procurement

Lipophilicity Shift from 7‑Methyl Substitution: LogP 1.37 vs. Unsubstituted Parent

The computed n‑octanol/water partition coefficient (LogP) for the target compound is 1.37 , compared with an estimated LogP of approximately 0.9 for the unsubstituted 3‑amino‑2‑oxindole based on standard fragment‑based calculations [1]. The ΔLogP of ≈ +0.47 attributable to the 7‑methyl group moves the compound closer to the optimal lipophilicity window (LogP 1–3) for CNS drug candidates [1], while retaining sufficient polarity for aqueous solubility in its salt form. This intermediate LogP balance is often absent in non‑methylated or more heavily halogenated oxindole analogues.

LogP lipophilicity SAR CNS penetration drug-likeness

Conformational Rigidity: Zero Rotatable Bonds as a Binding‑Specificity Determinant

The target compound possesses zero rotatable bonds (RotB = 0) , meaning the entire molecule is conformationally rigid except for the cyclohexadiene‑like ring pucker of the oxindole core. In contrast, 3‑substituted‑3‑amino‑2‑oxindole analogues (e.g., 3‑amino‑3‑methyl‑2‑oxindole) introduce one or more rotatable bonds, increasing conformational entropy [1]. Greater conformational flexibility can reduce binding specificity by allowing adaptation to multiple off‑target sites, whereas rigid scaffolds tend to exhibit higher selectivity profiles in kinase and GPCR assays [1].

conformational restriction entropy selectivity target engagement

Topological Polar Surface Area (TPSA 55.12 Ų) and CNS Penetration Predictability

The computed TPSA of 55.12 Ų for the target compound falls decisively below the widely accepted threshold of 90 Ų for favourable blood‑brain barrier (BBB) penetration [1]. Unsubstituted 3‑amino‑2‑oxindole has a comparable TPSA (≈55 Ų), but the combination of TPSA < 90 Ų, LogP 1.37, and RotB = 0 places the target compound in the most attractive region of CNS drug space. Halogenated 7‑position analogues (e.g., 7‑Cl or 7‑Br) typically exhibit higher TPSA and LogP, often pushing them outside the optimal CNS polygon.

TPSA blood-brain barrier CNS drug design computational ADME

Hazard Profile Consistency: H302/H315/H319/H335 Signal Word – Warning

According to the harmonised hazard classification supplied by abcr GmbH, the target compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This profile is typical for low‑molecular‑weight amino‑oxindole hydrochlorides but is notably less severe than that of certain 3‑halogenated or 3‑nitro oxindole analogues, which may carry 'Danger' signal words and require more stringent containment measures. Laboratories selecting an oxindole‑based building block for routine parallel synthesis should compare hazard profiles to minimise handling costs.

safety handling lab safety procurement compliance

High‑Priority Application Scenarios for 3‑Amino‑7‑methyl‑1,3‑dihydro‑2H‑indol‑2‑one hydrochloride – Driven by Differential Evidence


CNS Drug Discovery Lead Optimisation Requiring Optimal LogP/TPSA/Zero‑RotB Profile

The favourable orthogonal balance of LogP = 1.37, TPSA = 55.12 Ų, and zero rotatable bonds [Section 3, Evidence Item 3, 4, 5] makes this compound an attractive core for CNS‑targeted scaffolds. It can be directly incorporated into fragment‑growing or scaffold‑hopping strategies where passive BBB penetration and target‑specific binding are critical, significantly reducing the need for late‑stage physicochemical optimisation [1].

Aqueous‑Compatible Enzyme and Cell‑Based Assays Without Co‑Solvents

The aqueous solubility of the hydrochloride salt versus the water‑insoluble free base [Section 3, Evidence Item 1] enables compound preparation in phosphate‑buffered saline or cell culture media without DMSO or other co‑solvents. This is particularly valuable in high‑throughput screening and kinetic solubility‑limited assay formats where solvent‑induced artefacts must be avoided [1].

Kinase Selectivity Profiling Using a Rigid Oxindole Pharmacophore

The conformational rigidity (RotB = 0) and the privileged 3‑amino‑2‑oxindole pharmacophore [Section 3, Evidence Item 4] are well suited for designing biased kinase inhibitors with improved selectivity profiles. The 7‑methyl group provides a defined steric vector that can be exploited in structure‑based drug design to access hydrophobic sub‑pockets in kinase ATP‑binding sites, as demonstrated for oxindole‑based VEGFR‑2 and CDK inhibitors [2].

Parallel Synthesis Library Construction with Favourable Hazard Profile

The 'Warning'‑level GHS classification (H302/H315/H319/H335) [Section 3, Evidence Item 6] facilitates procurement and handling in automated parallel synthesis workstations. Compared to more hazardous oxindole analogues, this compound reduces the safety‑related administrative burden and personal protective equipment requirements, enhancing throughput in medicinal chemistry production environments [2].

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